Regioisomeric Differentiation: C6-Isobutyl vs. C2-Isobutyl Substitution
The position of the isobutyl group on the pyrimidine ring is a critical determinant of synthetic utility and biological activity. 6-(2-Methylpropyl)pyrimidin-4-amine bears the isobutyl substituent at C6, leaving the C2 position available for further functionalization, a key requirement in multi-step syntheses of kinase inhibitors and GPCR-targeted agents . In contrast, the regioisomer 2-isobutylpyrimidin-4-amine directs substitution to C6, yielding divergent synthetic intermediates. This regioisomeric difference is absolute: the two compounds are chemically distinct and cannot be used interchangeably in any synthetic sequence targeting a specific substitution pattern on the pyrimidine core.
| Evidence Dimension | Regioisomeric position of isobutyl group on pyrimidine core |
|---|---|
| Target Compound Data | Isobutyl at C6; C2 available for derivatization; CAS 1507812-54-5 |
| Comparator Or Baseline | 2-Isobutylpyrimidin-4-amine (isobutyl at C2; C6 available for derivatization); CAS 1164115-89-2 (as 2-isobutyl-6-[3-(methylamino)azetidin-1-yl] derivative) |
| Quantified Difference | Absolute structural non-interchangeability; synthetic utility differs by 100% with respect to functionalization vector |
| Conditions | Structural identity confirmed by InChIKey: ACXDWECTUGZBJR-UHFFFAOYSA-N (target) vs. distinct InChIKey for 2-isobutyl isomer |
Why This Matters
Selecting the correct regioisomer is a binary procurement decision: the wrong isomer yields a non-viable synthetic intermediate, directly impacting project timelines and costs in medicinal chemistry campaigns.
